molecular formula C14H12BrN3OS B2832042 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide CAS No. 282104-48-7

2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B2832042
CAS No.: 282104-48-7
M. Wt: 350.23
InChI Key: UAOMZMKPGNWYHM-UHFFFAOYSA-N
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Description

2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide is a chemical compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a bromobenzoyl group attached to a phenylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 3-bromobenzoyl chloride with N-phenylhydrazinecarbothioamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation Reactions: The hydrazinecarbothioamide moiety can participate in condensation reactions with carbonyl compounds to form hydrazones or thiosemicarbazones.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Condensation Reactions: Carbonyl compounds such as aldehydes and ketones are used as reagents. The reactions are often performed in the presence of an acid or base catalyst.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by the nucleophile.

    Condensation Reactions: Products include hydrazones and thiosemicarbazones.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromobenzoyl)-N-phenylhydrazinecarbothioamide
  • 2-(3-chlorobenzoyl)-N-phenylhydrazinecarbothioamide
  • 2-(3-bromobenzoyl)-N-methylhydrazinecarbothioamide

Uniqueness

2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide is unique due to the presence of the 3-bromobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

1-[(3-bromobenzoyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3OS/c15-11-6-4-5-10(9-11)13(19)17-18-14(20)16-12-7-2-1-3-8-12/h1-9H,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOMZMKPGNWYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282104-48-7
Record name 2-(3-BROMOBENZOYL)-N-PHENYLHYDRAZINECARBOTHIOAMIDE
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